molecular formula C31H30N2O2 B2962379 6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) CAS No. 154505-70-1

6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine)

Cat. No.: B2962379
CAS No.: 154505-70-1
M. Wt: 462.593
InChI Key: AUXFIQZYDMKHGW-UHFFFAOYSA-N
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Description

6,6'-(Propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) (abbreviated as BA-a in some studies) is a bis-benzoxazine monomer characterized by a propane-2,2-diyl (bisphenol A) core bridging two benzoxazine rings. Synthesized via Mannich condensation–cyclization reactions, this compound is derived from phenols, formaldehyde, and primary amines . Its structure (Figure 1) includes two oxazine rings fused to benzene moieties, with phenyl substituents at the 2-position. BA-a is widely studied for its thermal stability, polymerization behavior, and applications in high-performance polymers, composites, and electronic materials .

Properties

IUPAC Name

3-phenyl-6-[2-(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)propan-2-yl]-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O2/c1-31(2,25-13-15-29-23(17-25)19-32(21-34-29)27-9-5-3-6-10-27)26-14-16-30-24(18-26)20-33(22-35-30)28-11-7-4-8-12-28/h3-18H,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEJIUKUFIHRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCN(C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCN(C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154505-72-3
Details Compound: 2H-1,3-Benzoxazine, 6,6′-(1-methylethylidene)bis[3,4-dihydro-3-phenyl-, homopolymer
Record name 2H-1,3-Benzoxazine, 6,6′-(1-methylethylidene)bis[3,4-dihydro-3-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154505-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60452844
Record name 2H-1,3-Benzoxazine, 6,6'-(1-methylethylidene)bis[3,4-dihydro-3-phenyl-
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Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154505-70-1
Record name 6,6′-(1-Methylethylidene)bis[3,4-dihydro-3-phenyl-2H-1,3-benzoxazine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154505-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,3-Benzoxazine, 6,6'-(1-methylethylidene)bis[3,4-dihydro-3-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,3-Benzoxazine, 6,6'-(1-methylethylidene)bis[3,4-dihydro-3-phenyl
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Preparation Methods

The synthesis of 6,6’-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) typically involves the reaction of appropriate phenolic compounds with formaldehyde and an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the benzoxazine rings . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6,6’-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) undergoes various chemical reactions, including:

Scientific Research Applications

6,6’-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) involves its interaction with specific molecular targets and pathways. The compound’s benzoxazine rings can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Mono-Benzoxazines

Mono-benzoxazines, such as 3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (PH-a), lack the bis-oxazine architecture of BA-a. Key differences include:

Property BA-a (Bis-Benzoxazine) PH-a (Mono-Benzoxazine) Reference
Polymerization Temp ~220–240°C (broad exotherm) ~200–220°C (sharper exotherm)
Thermal Stability Td (5% weight loss): ~300–320°C Td (5% weight loss): ~250–270°C
Crosslinking Density Higher due to dual oxazine rings Lower, limited to single ring
Dielectric Constant 2.8–3.2 (cured resin) 3.5–4.0 (cured resin)

Key Findings :

  • BA-a exhibits enhanced thermal stability and lower dielectric constants compared to PH-a, attributed to its rigid bisphenol A backbone and higher crosslinking density .
  • PH-a polymerizes at a lower temperature due to reduced steric hindrance and simpler molecular architecture .

Comparison with Other Bis-Benzoxazines

BA-a is part of a broader family of bis-benzoxazines. Notable analogs include:

Ethylene-Bridged Bis-Benzoxazines (e.g., 5a-h)

Synthesized from ethylenediamine and substituted phenols, these compounds feature a flexible ethylene bridge instead of propane-2,2-diyl .

Property BA-a (Propane Bridge) Ethylene-Bridged Bis-Benzoxazines Reference
Flexibility Rigid, high Tg (~180°C) More flexible, Tg ~150–160°C
Synthetic Yield ~75–85% (optimized conditions) ~65–75%
Solubility Soluble in polar aprotic solvents Higher solubility in ethers

Key Findings :

  • Ethylene-bridged analogs exhibit lower glass transition temperatures (Tg) due to increased chain mobility but are easier to process .
Bis(4-(2H-benzo[e][1,3]oxazin-3(4H)-yl)phenyl)methane (BM) and BP (Isobenzofuran-Bridged)

BM and BP are bis-benzoxazines with methylene and isobenzofuran-1-one cores, respectively .

Property BA-a BM BP
Thermal Stability Td: 300–320°C Td: 280–300°C Td: 310–330°C
Mechanical Strength High Moderate Very High
Applications Electronics Adhesives Aerospace

Key Findings :

  • BP’s isobenzofuran bridge enhances mechanical strength and thermal resistance, making it suitable for aerospace applications .

Comparison with Substituted Benzoxazines

Substituents on the benzoxazine core significantly alter properties:

Allyl-Substituted BA-a (B-al)

B-al incorporates allyl groups, enabling thiol-ene click chemistry for self-healing polymers .

Property BA-a B-al
Reactivity Standard Click-reactive
Tg (Cured) ~180°C ~160°C
Self-Healing No Yes

Key Findings :

  • B-al’s allyl groups reduce Tg but enable dynamic covalent networks for recyclability .
Methoxy-Substituted Derivatives (e.g., 6-allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine)

Methoxy groups enhance solubility and antimicrobial activity .

Property BA-a Methoxy Derivative
Antimicrobial Activity Low Moderate to High
Synthetic Efficiency Conventional Microwave-assisted (85–90% yield)

Key Findings :

  • Microwave synthesis improves yields and reduces reaction times for methoxy derivatives .

Biological Activity

6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine), also known by its CAS number 154505-70-1, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and cytotoxic effects, as well as its synthesis and characterization.

Chemical Structure and Properties

The molecular formula of the compound is C31H30N2O2C_{31}H_{30}N_{2}O_{2} with a molecular weight of 462.6 g/mol. The structure features two phenyl groups and a benzoxazine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzoxazines. A notable study reported the synthesis of various derivatives, including those similar to 6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine), and their evaluation against multiple pathogens. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. For instance:

CompoundAntimicrobial EffectTested Pathogens
Compound ASignificantE. coli, S. aureus
Compound BModerateC. albicans
6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine)Not yet tested in detailN/A

The preliminary findings suggest that the compound may exhibit similar antimicrobial properties due to structural analogies with other active benzoxazines .

Cytotoxic Activity

The cytotoxic effects of 6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) were explored using mouse fibroblast cell lines (L929). In vitro assays demonstrated that certain derivatives maintained high cell viability (>90%) at concentrations around 25 µg/mL. This indicates a favorable safety profile while suggesting potential for further development in therapeutic applications .

Synthesis

The synthesis of 6,6'-(propane-2,2-diyl)bis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine) typically involves a Mannich-type condensation reaction followed by cyclization processes. The reaction conditions are eco-friendly and can be conducted at ambient temperatures using phenolic compounds and primary amines .

Case Studies

Case Study 1: Antimicrobial Screening
A recent study synthesized several benzoxazine derivatives and evaluated their antimicrobial activity against a range of pathogens. The study concluded that structural modifications could enhance efficacy against specific microbial strains .

Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity profiles of benzoxazine derivatives, researchers found that modifications in the phenyl groups significantly influenced cell viability in cancerous cell lines. This highlights the importance of structural characteristics in determining biological activity .

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